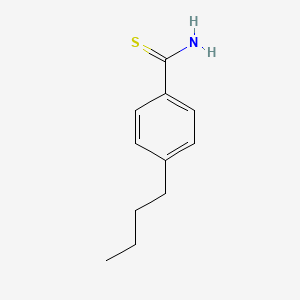

4-Butylthiobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Butylthiobenzamide involves multiple steps. The process includes reactions with ethanol under an inert atmosphere and reflux conditions, followed by reactions with sodium hydroxide in methanol and water . The pH is then adjusted to 2 under an inert atmosphere . Further steps may include reactions with thionyl chloride under reflux conditions and reactions in dichloromethane at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and one each of sulfur and nitrogen . The InChI Key for this compound is LMQJGHURUMNXOX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a density of 1.063±0.06 g/cm3 and a predicted boiling point of 304.0±35.0 °C . The compound also has a predicted pKa value of 12.75±0.29 .Scientific Research Applications

Cancer Research and Therapy

A study highlighted the synthesis and biological evaluation of derivatives including 4-butyl-substituted compounds as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase, potentially useful for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Immune System Modulation

Research investigated the effect of pesticides like 4-butyl derivatives on the allergic potential of environmental chemical allergens. It was found that exposure to these compounds can increase the allergic potential, indicating an impact on immune responses (Fukuyama et al., 2010).

Neurological Applications

A study on 4-Aminopyridine and its derivatives, including t-butyl carbamate derivatives of 4-Aminopyridine, showed improvement in hind limb function in dogs with spinal cord injuries. This suggests potential therapeutic applications in neurological disorders (Lim et al., 2014).

Drug Discovery and Development

An overview of the process of drug discovery discussed the increasing guidance of pharmacology and clinical sciences in this field. The synthesis and evaluation of compounds, including derivatives of 4-butyl, play a significant role in the progress of medicine (Drews, 2000).

Pharmacoproteomics

The study of pharmacoproteomics involving 4-Phenylbutyrate, a related compound, in cystic fibrosis bronchial epithelial cells identifies responsive cellular chaperones and protein processing enzymes, important for understanding drug actions at a molecular level (Singh et al., 2006).

DNA Oligonucleotide Synthesis

Research on the use of 4-methylthio-1-butyl group for phosphate/thiophosphate protection in DNA oligonucleotide synthesis shows its potential in simplifying the synthesis process for diagnostic and therapeutic applications (Cieślak et al., 2004).

Chemical Inhibition Studies

A study on arylalkyl isothiocyanates, including 4-phenylbutyl isothiocyanate, revealed their role in inhibiting certain carcinogenic processes in rats and mice. Such compounds could help in developing protective strategies against a broad spectrum of carcinogenic or toxic compounds (Guo et al., 1993).

Biosynthesis in Engineered Bacteria

Research on the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli shows the potential of using such pathways for industrial chemical production (Liu & Lu, 2015).

Solar Cell Development

A study investigating the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells shows its significance in improving solar cell performance (Boschloo et al., 2006).

Antipsychotic Agents

Research on substituted benzamides, including (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, explores their potential as atypical antipsychotic agents, highlighting the diverse therapeutic applications of such compounds (Norman et al., 1996).

Soil Microbial Community Response

A study on the impact of herbicide 2,4-dichlorophenoxyacetic acid butyl ester on soil microbial communities demonstrates the environmental effects of such chemicals, relevant for agricultural and ecological research (Zhang et al., 2010).

Postharvest Disease Control

Research on the use of isothiocyanates, including 4-methylthiobutyl-ITC, for controlling brown rot on stonefruit, suggests their potential in agricultural applications as biofumigants for postharvest disease control (Mari et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

4-butylbenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQJGHURUMNXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![Potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate](/img/structure/B2463676.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2463677.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2463680.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)